Pacma 31 Pacma 31 PACMA 31 is an irreversible inhibitor of protein disulfide isomerase (PDI; IC50 = 10 µM), an endoplasmic reticulum chaperone protein that catalyzes disulfide bond breakage, formation, and rearrangement. It inhibits PDI chaperone activity in a concentration- and time-dependent manner in an insulin aggregation assay and is cytotoxic to OVCAR-8 and OVCAR-3 ovarian cancer cells (IC50s = 0.9 and 0.32 µM, respectively). PACMA 31 binds to GPX4 and induces ferroptosis in OVCAR-8 and HT-1080 fibrosarcoma cells. It also reduces tumor growth in an OVCAR-8 mouse xenograft model.
PACMA 31 is an orally bioavailable, selective inhibitor (IC50 = 10 μM) of protein disulfide isomerase (PDI), an endoplasmic reticulum protein that regulates oxidative protein folding by catalyzing the breakage and reformation of disulfide bonds. PDI is upregulated in ovarian, and several other cancers. PACMA 31 dose dependently inhibits proliferation of OVCAR-8 in culture and in a tumor xenograft model.
Brand Name: Vulcanchem
CAS No.: 1401089-31-3
VCID: VC0538515
InChI: InChI=1S/C21H22N2O6S/c1-5-18(24)23(15-10-9-14(27-3)12-16(15)28-4)20(17-8-7-11-30-17)21(26)22-13-19(25)29-6-2/h1,7-12,20H,6,13H2,2-4H3,(H,22,26)
SMILES: CCOC(=O)CNC(=O)C(C1=CC=CS1)N(C2=C(C=C(C=C2)OC)OC)C(=O)C#C
Molecular Formula: C21H22N2O6S
Molecular Weight: 430.5 g/mol

Pacma 31

CAS No.: 1401089-31-3

Cat. No.: VC0538515

Molecular Formula: C21H22N2O6S

Molecular Weight: 430.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Pacma 31 - 1401089-31-3

Specification

CAS No. 1401089-31-3
Molecular Formula C21H22N2O6S
Molecular Weight 430.5 g/mol
IUPAC Name ethyl 2-[[2-(2,4-dimethoxy-N-prop-2-ynoylanilino)-2-thiophen-2-ylacetyl]amino]acetate
Standard InChI InChI=1S/C21H22N2O6S/c1-5-18(24)23(15-10-9-14(27-3)12-16(15)28-4)20(17-8-7-11-30-17)21(26)22-13-19(25)29-6-2/h1,7-12,20H,6,13H2,2-4H3,(H,22,26)
Standard InChI Key AHOOZADJPNUFOQ-UHFFFAOYSA-N
SMILES CCOC(=O)CNC(=O)C(C1=CC=CS1)N(C2=C(C=C(C=C2)OC)OC)C(=O)C#C
Canonical SMILES CCOC(=O)CNC(=O)C(C1=CC=CS1)N(C2=C(C=C(C=C2)OC)OC)C(=O)C#C
Appearance Solid powder

Introduction

Chemical Characteristics of PACMA 31

PACMA 31 belongs to a class of compounds known as propynoic acid carbamoyl methyl amides (PACMAs). Its complete chemical name is -(2,4-Dimethoxyphenyl)-N-N-(1-oxo-2-propyn-1-yl)-2-(2-thienyl)glycylglycine ethyl ester . The compound has a molecular formula of C21H22N2O6S and a molecular weight of 430.47 daltons . Its chemical structure includes several functional groups that contribute to its biological activity, particularly the electrophilic alkyne group which is essential for its mechanism of action .

Physical and Chemical Properties

PACMA 31 demonstrates high purity in laboratory-grade preparations, typically ≥99% . The compound's InChI key is AHOOZADJPNUFOQ-UHFFFAOYSA-N, which provides a standardized identification for its structure in chemical databases . From a safety perspective, PACMA 31 is classified as an acute toxicity category 3 substance when administered orally, requiring appropriate handling precautions in laboratory settings .

Structure-Activity Relationship

Research has established that the electrophilic alkyne group in PACMA 31 is crucial for its biological activity. Studies using fluorescent derivatives of the compound demonstrated that modifications to this group resulted in significant loss of cytotoxic activity against cancer cells, confirming that this structural element is essential for the compound's mechanism of action .

Mechanism of Action

PACMA 31 functions as an irreversible inhibitor of protein disulfide isomerase (PDI), an endoplasmic reticulum chaperone protein that catalyzes disulfide bond breakage, formation, and rearrangement in proteins .

Interaction with Protein Disulfide Isomerase

Using advanced analytical techniques including fluorescent derivatives, two-dimensional gel electrophoresis, and mass spectrometry, researchers have established that PACMA 31 forms a covalent bond with the active site cysteines of PDI . This irreversible binding effectively inhibits the enzymatic activity of PDI, preventing it from facilitating proper protein folding .

Potency and Selectivity

PACMA 31 demonstrates superior potency compared to previously identified PDI inhibitors. In direct comparison studies, PACMA 31 showed an IC50 (half maximal inhibitory concentration) of 10 μM, making it significantly more potent than phenylarsine oxide (PAO), a previously reported PDI inhibitor which has an IC50 of 85 μM . The compound inhibits PDI activity in a dose- and time-dependent manner, with complete inhibition observed at 100 μM concentration .

Biological Activity

The biological effects of PACMA 31 have been extensively studied in both cellular and animal models, with particular focus on its anticancer properties.

In Vitro Studies

PACMA 31 exhibits significant cytotoxicity against a panel of human ovarian cancer cell lines . Research has shown that PDI is essential for the survival and proliferation of human ovarian cancer cells, and the inhibition of PDI activity by PACMA 31 effectively suppresses cancer cell growth .

Notably, studies have demonstrated cytotoxic activity against ovarian cancer cells that have developed resistance to conventional chemotherapeutic agents such as doxorubicin and paclitaxel, suggesting potential applications in treatment-resistant cancers .

Pharmacological Properties

Understanding the pharmacological characteristics of PACMA 31 is essential for assessing its potential as a therapeutic agent.

Administration and Dosing

PACMA 31 has demonstrated efficacy through both intraperitoneal and oral administration routes in preclinical models . In mouse xenograft studies, intraperitoneal administration typically began at 20 mg/kg per day for three weeks (with 5-day on and 2-day off treatment cycles) and was later escalated to 40 mg/kg per day . For oral administration, dosing was initiated at 20 mg/kg per day and gradually increased to 200 mg/kg per day over the treatment period .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator